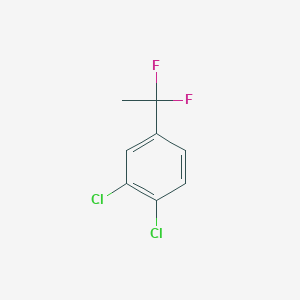

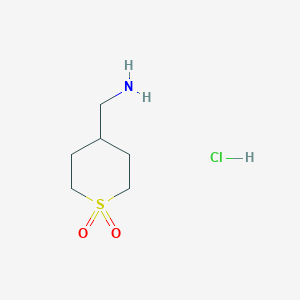

![molecular formula C15H14N4O3S2 B1454984 N-[5-(甲硫基)-4H-1,2,4-三唑-3-基]-4-苯氧基苯-1-磺酰胺 CAS No. 1021088-95-8](/img/structure/B1454984.png)

N-[5-(甲硫基)-4H-1,2,4-三唑-3-基]-4-苯氧基苯-1-磺酰胺

描述

Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity and potential to form hydrogen bonds . The methylsulfanyl group attached to the triazole ring could influence the compound’s lipophilicity and potentially its biological activity .

Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms in their structure. They can act as ligands for metal ions and can be used as intermediates in biochemical reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as the compound’s size, shape, charge distribution, and the presence of functional groups can influence its properties .

科学研究应用

基于抗体的环境和食品分析

抗体已被开发用于检测各种物质,包括磺酰胺,证明了它们在环境和食品安全研究中的效用。这些免疫试剂应用于酶联免疫吸附试验 (ELISA) 和免疫传感器,突出了磺酰胺在监测环境污染物和确保食品安全中的重要性 (Fránek & Hruška,2018).

药物化学和药物开发

磺酰胺衍生物,包括 N-[5-(甲硫基)-4H-1,2,4-三唑-3-基]-4-苯氧基苯-1-磺酰胺,在药物化学中发挥着重要作用。人们已经探索了它们在治疗传染病方面的潜力,展示了广泛的生物活性。这些化合物的化学修饰带来了广泛的药用应用,凸显了它们在药物开发中的价值 (何世超等人,2016).

抗肿瘤特性

对磺酰胺的研究也扩展到探索它们的抗肿瘤特性。这些研究旨在了解磺酰胺的药物化学方面,包括它们的发现、构效关系和作用机制,突出了它们在抗肿瘤应用中的潜力 (阿泽维多-巴博萨等人,2020).

磺酰胺抑制剂专利综述

磺酰胺应用的范围延伸到各个治疗领域,这从 2013 年至今提交的众多专利中可以得到证明。这些专利涵盖了针对不同生物分子和途径的磺酰胺抑制剂,表明了对基于磺酰胺的癌症、青光眼和炎症等疾病治疗剂的持续兴趣和研究投资 (古尔钦和塔斯利米,2018).

三唑衍生物在药物开发中的应用

三唑衍生物,包括与 N-[5-(甲硫基)-4H-1,2,4-三唑-3-基]-4-苯氧基苯-1-磺酰胺相关的衍生物,因其抗菌、抗真菌和抗病毒特性而引人注目。对这些化合物的探索促进了新药的合成,展示了三唑在制药研究和开发中的重要性 (费雷拉等人,2013).

作用机制

Target of Action

The compound contains a 1,2,4-triazole moiety, which is a common structural unit in many antifungal and antiviral drugs . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

Compounds containing the 1,2,4-triazole moiety often work by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Biochemical Pathways

Inhibition of ergosterol synthesis leads to a disruption of cell membrane integrity and function, which can ultimately lead to cell death .

Result of Action

The ultimate effect of the compound would depend on its specific targets and mode of action. For antifungal agents, the result is often the inhibition of fungal growth or cell death .

安全和危害

属性

IUPAC Name |

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S2/c1-23-15-16-14(17-18-15)19-24(20,21)13-9-7-12(8-10-13)22-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBQIWHLVHNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)

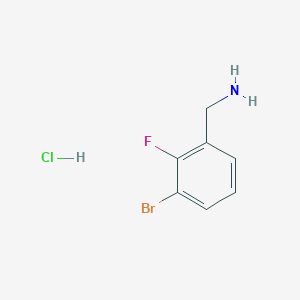

![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)

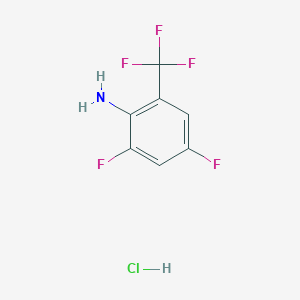

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)

![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)